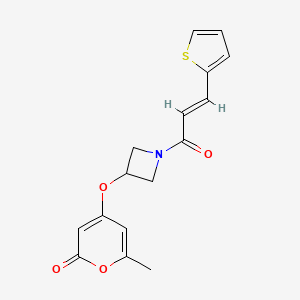

(E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-11-7-12(8-16(19)20-11)21-13-9-17(10-13)15(18)5-4-14-3-2-6-22-14/h2-8,13H,9-10H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBAIPBDVJIVML-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a compound of interest due to its potential biological activities. This article reviews the available data regarding its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, along with synthesis methods and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure that can be represented by the following molecular formula:

- Molecular Formula : C₁₅H₁₅N₃O₃S

- Molecular Weight : 305.36 g/mol

- Chemical Structure :

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. For instance, a study reported that derivatives of similar compounds exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans using the agar well diffusion method. The minimum inhibitory concentration (MIC) values were determined, showing that these compounds could be effective alternatives to conventional antibiotics .

Anti-inflammatory Properties

The compound's anti-inflammatory potential was assessed through in vitro assays measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells. The results indicated that the compound could inhibit NO production, suggesting a possible mechanism for reducing inflammation .

Cytotoxic Effects

Cytotoxicity assays conducted on various cancer cell lines showed that the compound possesses significant cytotoxic effects. The IC50 values indicated that it could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies suggest that the presence of the thiophene ring and the pyranone moiety are crucial for enhancing its biological efficacy. Variations in substituents on the azetidine ring also impact activity levels, indicating that careful design can optimize therapeutic effects .

Case Studies

- Antimicrobial Screening : A series of synthesized derivatives were tested against a panel of microbes. Notably, compounds with electron-withdrawing groups showed enhanced activity against gram-positive bacteria compared to their counterparts with electron-donating groups.

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7), with IC50 values significantly lower than those observed for non-cancerous cell lines.

Summary Table of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 345.4 g/mol. Its structure features a pyranone ring, which is known for its biological activity, and a thiophene moiety that enhances its pharmacological properties.

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the thiophene group is believed to enhance these effects by modulating cellular signaling pathways involved in apoptosis and proliferation.

- A study demonstrated that derivatives of pyranones can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic applications in oncology.

-

Antimicrobial Properties

- The compound has shown promise as an antimicrobial agent. Research indicates that pyranone derivatives possess activity against both Gram-positive and Gram-negative bacteria.

- A case study highlighted the efficacy of similar compounds in inhibiting the growth of resistant strains of bacteria, providing insights into their potential use in treating infections caused by multi-drug resistant organisms.

-

Neurological Applications

- There is growing interest in the neuroprotective effects of pyranone compounds. Studies suggest that they may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Experimental models have shown that these compounds can improve cognitive function and reduce neuroinflammation, indicating their potential as therapeutic agents for neurological disorders.

Biological Mechanisms

The biological activity of (E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxy)-2H-pyran-2-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

Data Table: Summary of Research Findings

Case Studies

-

Cytotoxicity Assay :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a significant decrease in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial treatment option.

-

Neuroprotective Study :

- An animal model study indicated that administration of this compound resulted in decreased markers of neuroinflammation and improved behavioral outcomes in models of Alzheimer's disease.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its azetidine-oxy bridge and thiophene-acryloyl substituent. Key comparisons with similar molecules include:

†Absorption ranges reported for chalcone analogs in DMF, MeOH, and MeCN .

Key Observations:

- Azetidine vs. This may alter solubility and crystal packing.

- Thiophene vs.

- Core Structure Differences: Pyrimidine-based analogs (e.g., ) exhibit different electronic profiles due to nitrogen atoms in the ring, contrasting with the pyranone’s lactone oxygen.

Physicochemical Properties

- The target compound’s azetidine group may shift these maxima due to altered conjugation.

- Hydrogen Bonding: The triazole-thione compound in demonstrates hydrogen bonding (N–H···O/S), which the target compound may emulate via its azetidine oxygen and pyranone carbonyl, influencing solubility and crystallinity.

Stability and Reactivity

- Degradation Pathways: Impurities listed in (e.g., thiophen-2-yl propanol derivatives) suggest possible degradation via hydrolysis of the acryloyl or azetidine groups.

Q & A

Q. What are the recommended strategies for synthesizing (E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxy)-2H-pyran-2-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1: Preparation of the azetidine-3-ol core via ring-opening of epoxides or cyclization of amino alcohols.

- Step 2: Functionalization of the azetidine ring with thiophene acryloyl groups using palladium-catalyzed cross-coupling (e.g., Heck reaction) to ensure (E)-stereochemistry .

- Step 3: Coupling the modified azetidine with 6-methyl-4-hydroxy-2H-pyran-2-one under Mitsunobu conditions to install the ether linkage . Purity is validated via HPLC and NMR spectroscopy.

Q. How can the stereochemical configuration of the acryloyl group be confirmed?

Methodological Answer: The (E)-configuration of the acryloyl moiety is confirmed via:

- NMR Spectroscopy: Observation of coupling constants (J ≈ 15–16 Hz for trans-vinyl protons in H NMR).

- X-ray Crystallography: Single-crystal analysis resolves spatial arrangement (e.g., as demonstrated for structurally similar thiophene-acryloyl derivatives in ).

- Computational Modeling: DFT calculations predict geometry and compare with experimental data .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.

- FT-IR Spectroscopy: Identifies carbonyl (C=O) and ether (C-O-C) functional groups.

- Thermogravimetric Analysis (TGA): Assesses thermal stability, crucial for storage and handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from experimental variables. Mitigation strategies include:

- Standardized Assay Conditions: Control solvent (e.g., DMSO purity), cell lines, and incubation times.

- Dose-Response Curves: Use at least five concentrations to establish IC values with 95% confidence intervals.

- Replication Studies: Independent validation in multiple labs reduces bias (e.g., as highlighted in for organic degradation artifacts) .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer: Advanced approaches include:

- Molecular Dynamics (MD): Simulates ligand-protein interactions, focusing on the acryloyl group’s electrophilicity.

- Docking Studies (AutoDock/Vina): Evaluates binding affinity to target enzymes (e.g., kinases or proteases).

- Reaction Pathway Analysis: Software like Gaussian or ORCA calculates transition states for reactions involving the pyran-2-one ring .

Q. How can X-ray crystallography optimize structural refinement for this compound?

Methodological Answer: Refinement using SHELXL ( ) involves:

Q. What strategies improve yield in multi-step syntheses?

Methodological Answer: Optimization steps:

- Microwave-Assisted Synthesis: Reduces reaction time for azetidine functionalization.

- Flow Chemistry: Enhances reproducibility in coupling steps.

- Catalyst Screening: Test Pd(OAc), XPhos, or Buchwald-Hartwig conditions for cross-coupling efficiency .

Data Analysis & Experimental Design

Q. How to design experiments to probe structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR studies require:

- Analog Libraries: Synthesize derivatives with modifications to the thiophene (e.g., halogenation) or pyran-2-one (e.g., methylation at C-3).

- Biological Assays: Test against a panel of targets (e.g., cancer cell lines, bacterial strains) with standardized protocols.

- QSAR Modeling: Use MOE or Schrödinger to correlate structural descriptors (Hammett constants, logP) with activity .

Q. What are common pitfalls in stability studies, and how to address them?

Methodological Answer: Key challenges include:

- Degradation Under Light/Heat: Store samples in amber vials at −20°C with desiccants.

- pH Sensitivity: Conduct accelerated stability tests in buffers (pH 1–9) to identify labile bonds (e.g., ester groups in the pyran-2-one ring).

- Analytical Interference: Use LC-MS/MS to distinguish degradation products from impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.